Structural Distinction: Hydroxymethyl vs. Hydroxy Functionality in Phenylacetic Acid Scaffolds
This compound is differentiated from the more common 2-Amino-2-(4-hydroxyphenyl)acetic acid (4-hydroxyphenylglycine) by the presence of a hydroxymethyl (-CH2OH) group instead of a hydroxyl (-OH) group at the para position of the aromatic ring [1]. This substitution introduces a benzylic alcohol, which offers distinct reactivity compared to a phenol. The commercial specification for this compound is typically 95% purity .
| Evidence Dimension | Structural Feature and Reactivity |
|---|---|
| Target Compound Data | 4-(Hydroxymethyl)phenyl substituent, C9H11NO3, MW: 181.19 |
| Comparator Or Baseline | 2-Amino-2-(4-hydroxyphenyl)acetic acid (4-hydroxyphenylglycine): 4-Hydroxyphenyl substituent, C8H9NO3, MW: 167.16 |
| Quantified Difference | Replacement of a phenolic -OH with a benzylic -CH2OH group. This changes the pKa of the side chain and enables different chemical reactions (e.g., oxidation to aldehyde, conversion to a leaving group for nucleophilic substitution) [1]. |
| Conditions | Structural and chemical property analysis based on known compound classes. |
Why This Matters
The presence of a benzylic alcohol provides a unique synthetic handle for orthogonal protection and derivatization strategies, which is critical for building complex molecular architectures.
- [1] PubChem. (2025). 2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid. National Library of Medicine. View Source
